Ethyl vanillin isobutyrate
Overview
Description
Ethyl vanillin isobutyrate is a member of the benzaldehyde class of compounds. It is characterized by a benzaldehyde structure substituted by an ethoxy group at position 3 and a (2-methylpropanoyl)oxy group at position 4 . This compound is known for its aromatic properties and is commonly used as a flavoring agent in the food industry .
Mechanism of Action
Target of Action
Ethyl vanillin isobutyrate, also known as Isobutavan®, is primarily used as a flavouring agent . It imparts a sweet, creamy vanillic scent, with nuances of white chocolate, cream soda, and a soft apricot touch . Its primary targets are the olfactory receptors that detect these specific scent molecules.
Mode of Action
The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This response is then processed by the brain, resulting in the perception of a sweet, creamy, and fruity aroma .
Biochemical Pathways
It’s known that the compound can be used in reactions with a hydride source . The outcomes of these reactions can be proposed using mechanistic reasoning .
Result of Action
The primary result of this compound’s action is the perception of a sweet, creamy, and fruity aroma . This makes it a valuable ingredient in perfumery, especially in white soap applications where discoloration might occur .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is less discoloring than vanillin and can be used at levels up to 2% in white soap fragrances before discoloration becomes a problem . Additionally, the method of its production has the advantages of low energy consumption, low cost, low environmental pollution, and suitability for large-scale industrial production .
Biochemical Analysis
Cellular Effects
A related compound, Ethyl vanillin, has been shown to induce cellular stress responses in HK-2 cells
Molecular Mechanism
It’s known that the compound is a flavoring agent
Dosage Effects in Animal Models
A related compound, Ethyl vanillin, has been shown to exhibit non-toxic effects in rat models
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl vanillin isobutyrate can be synthesized by reacting ethyl vanillin with isobutyric anhydride or isobutyryl chloride. The reaction typically occurs at temperatures ranging from 60 to 120 degrees Celsius, using an alkali metal salt of a low-grade carboxylic acid as a catalyst. Potassium or sodium salts of formic acid, acetic acid, propionic acid, or butyric acid are commonly used .
Industrial Production Methods: The industrial production of this compound involves the esterification of ethyl vanillin with isobutyric anhydride. This process is advantageous due to its simplicity, high yield, and low environmental impact. The reaction is carried out without the use of solvents, and the post-treatment process is straightforward, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl vanillin isobutyrate undergoes various chemical reactions, including:
Reduction: It can be reduced using hydride sources such as sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the benzaldehyde moiety.
Common Reagents and Conditions:
Reduction: Sodium borohydride in an alcohol solvent at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Reduced alcohol derivatives.
Oxidation: Carboxylic acids or aldehyde derivatives.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
Ethyl vanillin isobutyrate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Ethyl vanillin isobutyrate is unique due to its specific substitution pattern on the benzaldehyde ring. Similar compounds include:
Vanillin: Lacks the ethoxy and isobutyryl groups, making it less hydrophobic and less volatile.
Ethyl vanillin: Similar to this compound but lacks the isobutyryl group, resulting in different chemical properties and applications.
Isobutyrate esters: Other esters of isobutyric acid, such as methyl isobutyrate, have different aromatic properties and uses.
This compound stands out due to its unique combination of aromatic properties and chemical reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQMCOBMIXUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870181 | |
Record name | Ethyl vanillin isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
white to light yellow powder | |
Record name | Ethyl vanillin isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
295.00 to 296.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl vanillin isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |
Record name | Ethyl vanillin isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
188417-26-7 | |
Record name | Ethylvanillin isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188417-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl vanillin isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188417267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl vanillin isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-4-formylphenyl 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanoic acid, 2-methyl-, 2-ethoxy-4-formylphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL VANILLIN ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDU0O5YSL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl vanillin isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl vanillin isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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